

Technical Guide: NMR Data & Structural Analysis of 3-(4-Nitrophenyl)azetidine HCl

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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)azetidine hydrochloride
CAS No.: 7606-34-0
Cat. No.: B2914117

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Chemical Profile & Structural Logic[1][2]

- Compound Name: **3-(4-Nitrophenyl)azetidine hydrochloride**[1]
- CAS Number: 7606-34-0 (HCl salt); 183204-76-6 (Free base)
- Molecular Formula:
- Molecular Weight: 214.65 g/mol
- Core Pharmacophore: The azetidine ring functions as a rigid spacer, while the 4-nitrophenyl group serves as a strong electron-withdrawing moiety, significantly influencing the chemical shifts of the aromatic and azetidine protons.

Solvent Selection for NMR[4][5]

- Recommended Solvent: DMSO-d6 (

2.50 ppm,

39.5 ppm).

- Reasoning: The hydrochloride salt is highly polar and often insoluble in

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can be used, but it will exchange the ammonium protons (

), causing the loss of critical integration data for salt stoichiometry verification. DMSO-d6 preserves the ammonium signals.

1H NMR Spectral Analysis (DMSO-d6)

The proton NMR spectrum is characterized by three distinct regions: the deshielded ammonium protons, the para-substituted aromatic system, and the azetidine ring protons.

Predicted Chemical Shifts & Assignments[2]

Proton Assignment	Type	Approx. Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Mechanistic Insight
NH ₂ ⁺ (Azetidinium)	Amine	9.40 – 9.80	br s / br d	2H	-	Broadened by quadrupole relaxation of ¹⁴ N and exchange. Confirms salt formation.
Ar-H (Ortho to NO ₂)	Aromatic	8.20 – 8.30	d (AA'BB')	2H	~8.5	Strongly deshielded by the inductive (-I) and mesomeric (-M) effect of the nitro group.
Ar-H (Meta to NO ₂)	Aromatic	7.60 – 7.70	d (AA'BB')	2H	~8.5	Ortho to the azetidine ring. Less deshielded than the nitro-adjacent protons.
Azetidine H-2, H-4	Ring	4.00 – 4.50	m / br t	4H	-	Diastereotopic nature is often averaged. Deshielded

by the adjacent cationic nitrogen.

Benzylic-like position. Overlap with H-2/H-4 is common; requires COSY for resolution.

Azetidine H-3	Ring CH	4.10 – 4.30	m / quint	1H	~8.0
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Detailed Structural Elucidation

- The Aromatic System (AA'BB'): The 4-nitrophenyl group creates a symmetric splitting pattern. You will observe two "roofed" doublets. The doublet at lower field (~8.25 ppm) corresponds to the protons closest to the nitro group ().
- The Azetidine Ring Dynamics: In the HCl salt, the nitrogen inversion is blocked. The protons on C2 and C4 () are chemically equivalent due to the plane of symmetry passing through C3 and N, but they are magnetically non-equivalent. In lower-resolution instruments (300 MHz), this may appear as a broad multiplet or triplet. At higher fields (500+ MHz), complex second-order coupling is visible.
- Salt Verification: The presence of the broad singlet at >9.0 ppm is the primary indicator of the hydrochloride salt. If this peak is absent in DMSO-d6, the sample has likely free-based.

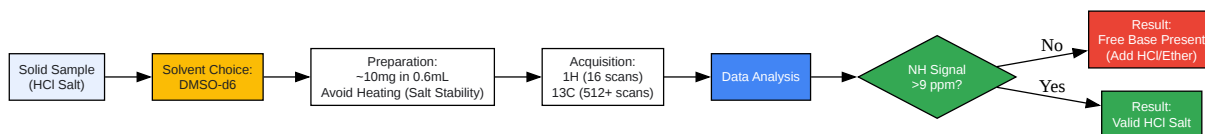
13C NMR Spectral Analysis (DMSO-d6)

The carbon spectrum confirms the skeleton without the complexity of couplings.

Carbon Assignment	Type	Approx. Shift (ppm)	DEPT-135 Phase	Structural Logic
C-NO ₂ (C-4')	Quaternary	147.0 – 148.0	Absent	Ipsso carbon attached to the nitro group; typically weak intensity.
C-Ipsso (C-1')	Quaternary	148.0 – 150.0	Absent	Attachment point to the azetidine ring.
C-Ortho to NO ₂ (C-3', 5')	CH	124.0 – 125.0	Positive (+)	Highly deshielded aromatic carbons.
C-Meta to NO ₂ (C-2', 6')	CH	127.0 – 128.0	Positive (+)	Aromatic carbons closer to the ring junction.
Azetidine C-2, C-4		50.0 – 54.0	Negative (-)	Diagnostic negative peak in DEPT-135. Deshielded by Nitrogen.
Azetidine C-3	CH	32.0 – 36.0	Positive (+)	The methine carbon linking the rings.

Experimental Workflow & Logic

The following diagram illustrates the logical flow for sample preparation and structural verification, ensuring data integrity.

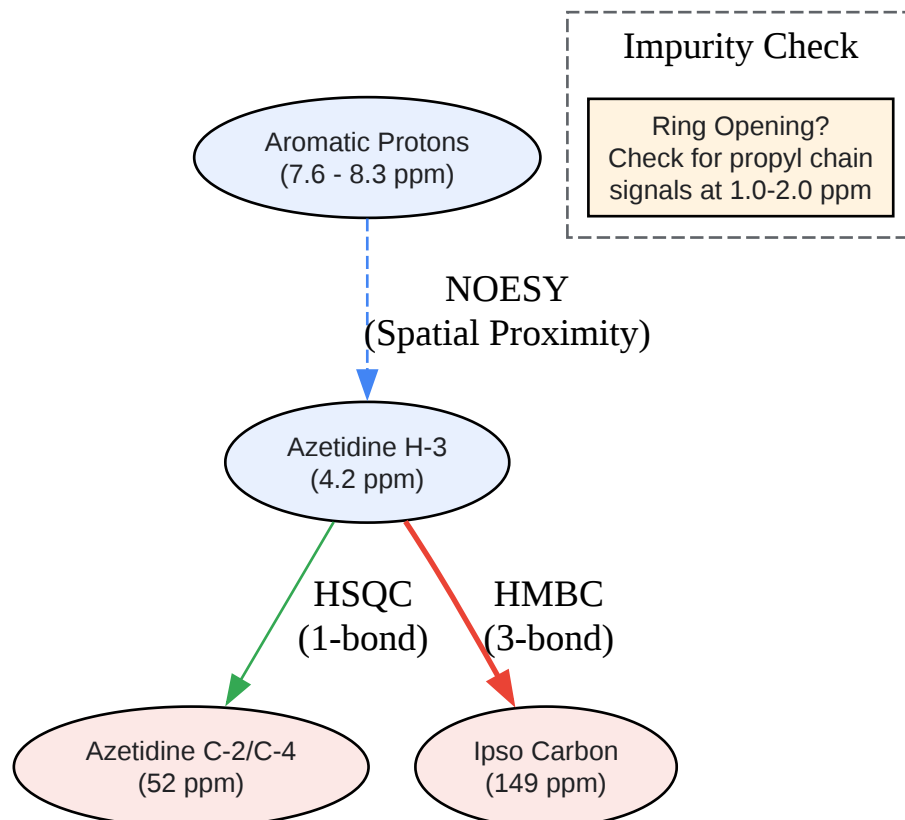


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Caption: Logical workflow for NMR verification of azetidine salts, prioritizing salt integrity checks via ammonium proton detection.

Structural Elucidation Logic (COSY/HMBC)

To definitively assign the structure, specifically distinguishing the azetidine ring from potential ring-opened impurities (a common issue in azetidine synthesis), use the following correlation logic:



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Caption: 2D NMR correlation strategy. HMBC from H-3 to the aromatic ipso-carbon is the definitive link between the two ring systems.

Synthesis & Impurity Profiling

When analyzing 3-(4-Nitrophenyl)azetidine HCl, be vigilant for these common impurities arising from its synthesis (typically via deprotection of N-Boc or N-benzhydryl precursors):

- Residual Boc-Anhydride/Boc-Group: Look for a sharp singlet at 1.40 ppm (9H).[1] This indicates incomplete deprotection.
- Ring Opening (3-chloropropyl amine derivatives): Azetidines are strained.[2] Acidic conditions can cause ring opening.[3]
 - Diagnostic Signal: Appearance of multiplets in the 1.8 – 2.2 ppm range (characteristic of the central methylene in a propyl chain), which are absent in the intact azetidine ring.
- Solvents:
 - Ethyl Acetate: Singlet at 2.0 ppm, Quartet at 4.0 ppm, Triplet at 1.2 ppm.
 - Diethyl Ether: Quartet at 3.4 ppm, Triplet at 1.1 ppm.

Synthesis Context

The compound is typically accessed via the reduction of 1-benzhydryl-3-(4-nitrophenyl)azetidine or deprotection of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate. The tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate analogue shows aromatic signals at 7.12 and 6.69 ppm; the shift to 8.30/7.70 ppm in your target is due to the nitro group's electron-withdrawing power.

References

- PubChem.**3-(4-Nitrophenyl)azetidine hydrochloride** (Compound Summary). National Library of Medicine. Available at: [[Link](#)]

- Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *J. Org. Chem.* 1997, 62, 21, 7512–7515. (Standard for solvent impurity identification).
- Organic Chemistry Portal. Synthesis of Azetidines. Available at: [\[Link\]](#)

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